molecular formula C16H15N3O3 B11338264 2-[(2,4-dimethylphenoxy)methyl]-5-nitro-1H-benzimidazole

2-[(2,4-dimethylphenoxy)methyl]-5-nitro-1H-benzimidazole

Cat. No.: B11338264
M. Wt: 297.31 g/mol
InChI Key: WDMRFEUKSVJFBZ-UHFFFAOYSA-N
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Description

2-[(2,4-dimethylphenoxy)methyl]-5-nitro-1H-1,3-benzodiazole is a chemical compound that belongs to the class of benzodiazoles Benzodiazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2,4-dimethylphenoxy)methyl]-5-nitro-1H-1,3-benzodiazole typically involves the reaction of 2,4-dimethylphenol with a suitable benzodiazole precursor under nitration conditions. The reaction is carried out in the presence of a nitrating agent such as nitric acid or a nitrating mixture. The reaction conditions, including temperature and solvent, are optimized to achieve high yield and purity of the desired product .

Industrial Production Methods

Industrial production of this compound may involve a multi-step synthesis process, starting from readily available raw materials. The process includes nitration, condensation, and purification steps. The use of continuous flow reactors and advanced purification techniques ensures the scalability and efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-[(2,4-dimethylphenoxy)methyl]-5-nitro-1H-1,3-benzodiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include amino derivatives, reduced benzodiazole compounds, and substituted phenoxy derivatives .

Scientific Research Applications

2-[(2,4-dimethylphenoxy)methyl]-5-nitro-1H-1,3-benzodiazole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting bacterial infections.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(2,4-dimethylphenoxy)methyl]-5-nitro-1H-1,3-benzodiazole involves its interaction with specific molecular targets. The nitro group is believed to play a crucial role in its biological activity by undergoing reduction to form reactive intermediates that can interact with cellular components. The compound may target bacterial enzymes and disrupt essential biochemical pathways, leading to its antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(2,4-dimethylphenoxy)methyl]-5-nitro-1H-1,3-benzodiazole is unique due to its specific substitution pattern and the presence of the nitro group, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C16H15N3O3

Molecular Weight

297.31 g/mol

IUPAC Name

2-[(2,4-dimethylphenoxy)methyl]-6-nitro-1H-benzimidazole

InChI

InChI=1S/C16H15N3O3/c1-10-3-6-15(11(2)7-10)22-9-16-17-13-5-4-12(19(20)21)8-14(13)18-16/h3-8H,9H2,1-2H3,(H,17,18)

InChI Key

WDMRFEUKSVJFBZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)OCC2=NC3=C(N2)C=C(C=C3)[N+](=O)[O-])C

Origin of Product

United States

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